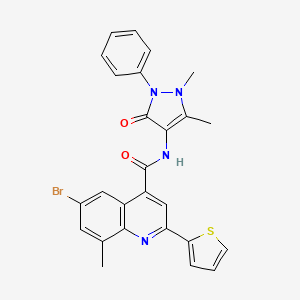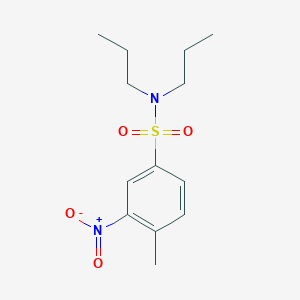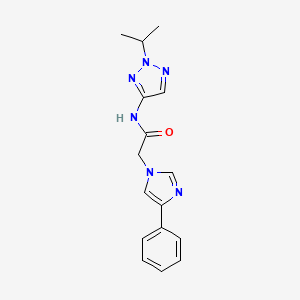
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide, also known as ITA, is a small molecule that has been extensively studied for its potential use in scientific research. ITA is a triazole-based compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for drug development. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, there are also limitations to using N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide in lab experiments. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has low solubility in water, which can make it difficult to work with in certain experiments. In addition, N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has not been extensively studied in vivo, which limits its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide research. One potential direction is to further investigate the mechanism of action of N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide. Understanding how N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide inhibits certain enzymes and signaling pathways could lead to the development of more targeted therapies for inflammatory diseases and cancer. Another potential direction is to investigate the potential of N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide as a treatment for bacterial infections. Finally, future research could focus on developing more water-soluble derivatives of N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide, which could make it a more versatile compound for lab experiments.
Synthesemethoden
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide can be synthesized via a multistep process that involves the reaction of 2-bromoacetophenone with sodium azide to form 2-azidoacetophenone. The resulting compound is then reacted with 2-isopropyl-2H-1,2,3-triazole in the presence of copper (I) iodide to form the triazole ring. The final step involves the reaction of the triazole compound with 4-phenyl-1H-imidazole-1-yl-acetic acid to form N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has also been shown to have anticancer properties, making it a potential candidate for cancer therapy. In addition, N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has been shown to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-(4-phenylimidazol-1-yl)-N-(2-propan-2-yltriazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-12(2)22-18-8-15(20-22)19-16(23)10-21-9-14(17-11-21)13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMLVGWDNNLBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1N=CC(=N1)NC(=O)CN2C=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

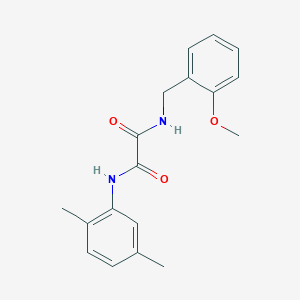

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxybutanamide](/img/structure/B5196320.png)

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196344.png)
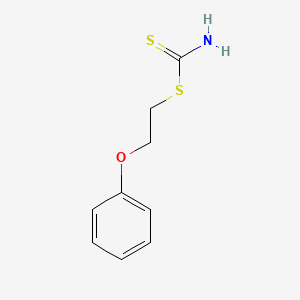
![2-[(1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl)oxy]acetohydrazide](/img/structure/B5196367.png)
![4,4,6,6-tetramethyl-3a,4,6,7-tetrahydro-2H-imidazo[4,5-c]pyridine-3,5-diol 1-oxide](/img/structure/B5196369.png)

![N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide](/img/structure/B5196382.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196383.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-bromophenyl)benzamide](/img/structure/B5196394.png)
